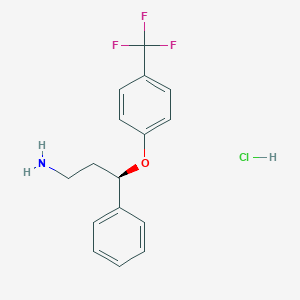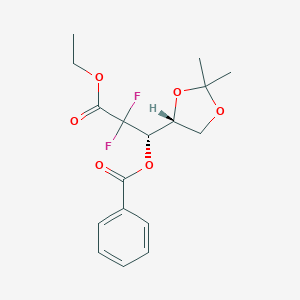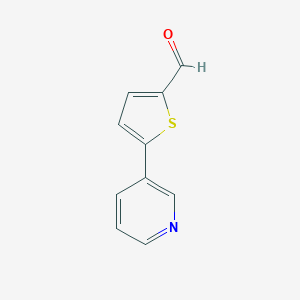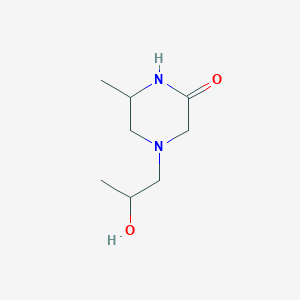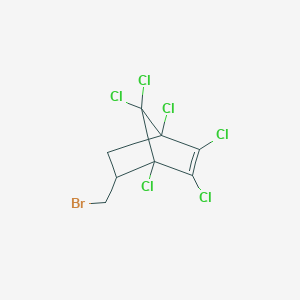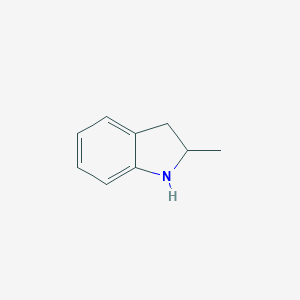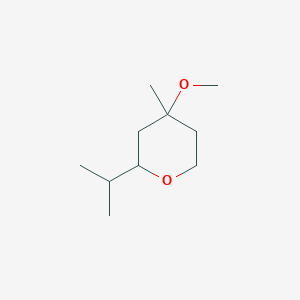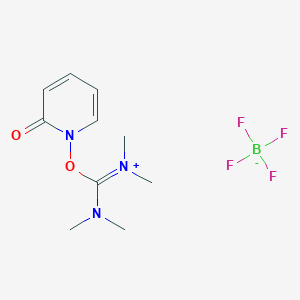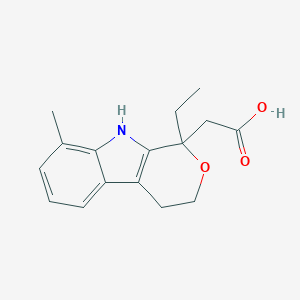
1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole” is a chemical compound . It is related to Etodolac, a potent anti-inflammatory drug .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, Etodolac is produced by the reaction of 7-ethyltryptophol with 3-methyoxy-2-pentenoic acid methyl ester at room temperature followed by alkaline hydrolysis .Molecular Structure Analysis
The molecular formula of “1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole” is C16H19NO3 . The active (+) enantiomer of the anti-inflammatory agent etodolac, which is structurally similar, has been assigned an S absolute configuration on the basis of a crystallographic analysis .Chemical Reactions Analysis
The existing asymmetric synthesis of enantiopure α-substituted cyclic ethers predominantly relies on the enantioselective C–C bond formation involving a prochiral oxocarbenium ion intermediate .Applications De Recherche Scientifique
Pain and Inflammation Management
Etodolac is the drug of choice for pain and inflammation associated with rheumatoid arthritis . It is effective in reducing pain and inflammation, making it commonly used for these conditions .
Prodrug Synthesis
The mutual prodrugs of etodolac were synthesized using amino acids as congeners . The purpose of selecting amino acids (cysteine, glutamine, and glutamic acid) is to enhance protein synthesis and have in situ antioxidant action .
Sustained Drug Release
The synthesized mutual prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of the etodolac . This can be beneficial in maintaining a steady concentration of the drug in the body over a longer period.
Stability in Different pH Environments
The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This property can be useful in drug delivery systems where stability in different pH environments is required.
Enhanced Analgesic and Anti-inflammatory Potential
All the synthesized molecules have more analgesic and anti-inflammatory potential than etodolac . This suggests that these prodrugs could potentially offer improved therapeutic benefits.
Reduced Ulcerogenic Index
All the synthesized compounds also found to have a less ulcerogenic index than the parent drug . This indicates that these prodrugs might cause fewer side effects related to gastrointestinal ulcers compared to etodolac.
Topical Application
Research has been conducted to enhance the analgesic and anti-inflammatory properties of etodolac by developing a spray formulation for topical application . This could potentially provide a more targeted and localized treatment option.
Pharmacokinetics in Patients with Hepatic Cirrhosis
Studies have been conducted on the pharmacokinetics of etodolac in patients with hepatic cirrhosis . Understanding how the drug is absorbed, distributed, metabolized, and excreted in these patients can help optimize its use in this population.
Mécanisme D'action
Target of Action
8-Methyl Etodolac, also known as 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole or RAK-701, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
The compound interacts with its targets by binding to the upper portion of the COX enzyme active site, preventing its substrate, arachidonic acid, from entering the active site . This inhibition of prostaglandin synthesis results in the compound’s anti-inflammatory, analgesic, and antipyretic properties .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever .
Pharmacokinetics
The compound exhibits good absorption, with maximal plasma concentrations attained within 1 to 2 hours . The elimination half-life of 8-Methyl Etodolac is between 6 and 8 hours . The volume of distribution of the compound is higher than that of most other NSAIDs . The compound undergoes virtually complete biotransformation to oxidized metabolites and acyl-glucuronides .
Result of Action
The primary result of 8-Methyl Etodolac’s action is the relief of signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . By inhibiting prostaglandin synthesis, the compound effectively reduces inflammation, pain, and fever .
Action Environment
The action of 8-Methyl Etodolac is influenced by the pH of the environment. The synthesized prodrugs of 8-Methyl Etodolac are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This property is important for the compound’s stability, efficacy, and action.
Propriétés
IUPAC Name |
2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFIBWNLCQBCCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole | |
CAS RN |
41340-19-6 |
Source


|
| Record name | RAK-701 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-METHYL ETODOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


